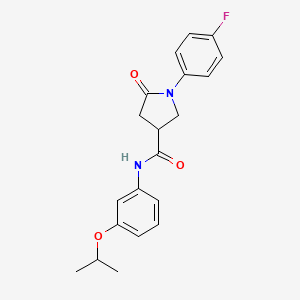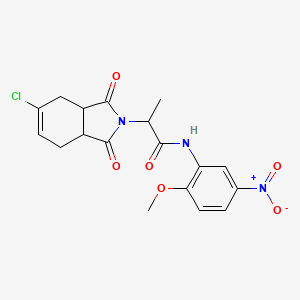![molecular formula C19H20N4O5 B4114007 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4114007.png)
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide
Vue d'ensemble
Description
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide, also known as CPB-NH, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of hydrazinecarboxamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is not fully understood, but several studies have suggested that this compound exerts its effects by inhibiting specific enzymes involved in cancer cell growth, inflammation, and fungal growth. Specifically, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in cancer cell growth and inflammation. 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been shown to inhibit the activity of fungal lanosterol 14α-demethylase, which is an enzyme involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Biochemical and Physiological Effects:
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have several biochemical and physiological effects. Specifically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to inhibit the growth of fungi by disrupting fungal cell membrane integrity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has several advantages and limitations for lab experiments. One of the advantages of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is its effectiveness in inhibiting cancer cell growth, inflammation, and fungal growth. Furthermore, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is its limited solubility in water, which can make it challenging to use in some experiments.
Orientations Futures
There are several future directions related to 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide. One potential direction is to investigate the effectiveness of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in combination with other anticancer agents. Another potential direction is to investigate the potential of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide as a therapeutic agent for other diseases, such as autoimmune diseases. Furthermore, future studies could investigate the mechanism of action of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in more detail, which could provide insights into its potential therapeutic applications. Finally, future studies could investigate the potential of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide as a drug delivery agent, which could enhance the effectiveness of other therapeutic agents.
In conclusion, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has been shown to have potential therapeutic applications in cancer, inflammation, and fungal infections. Future studies could investigate the potential of 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide in combination with other therapeutic agents, as well as its potential as a drug delivery agent.
Applications De Recherche Scientifique
2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been widely used in scientific research due to its unique properties. This compound has been used as a potential anticancer agent, and several studies have shown its effectiveness in inhibiting the growth of cancer cells. 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has also been used as a potential anti-inflammatory agent, and its effectiveness in reducing inflammation has been demonstrated in several studies. Furthermore, 2-[4-(cyclopentyloxy)benzoyl]-N-(3-nitrophenyl)hydrazinecarboxamide has been used as a potential antifungal agent, and its effectiveness in inhibiting the growth of fungi has been demonstrated in several studies.
Propriétés
IUPAC Name |
1-[(4-cyclopentyloxybenzoyl)amino]-3-(3-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5/c24-18(13-8-10-17(11-9-13)28-16-6-1-2-7-16)21-22-19(25)20-14-4-3-5-15(12-14)23(26)27/h3-5,8-12,16H,1-2,6-7H2,(H,21,24)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHZHUGWZMVJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NNC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(cyclopentyloxy)phenyl]carbonyl}-N-(3-nitrophenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-({[(3,4-dichlorobenzyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4113944.png)
![N-[1-(4-allyl-5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B4113948.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4113956.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(3-ethoxypropyl)glycinamide](/img/structure/B4113961.png)

![N-{1-[4-allyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B4113974.png)
![methyl 2-({[4-(diphenylmethyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4113984.png)
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4113988.png)
![ethyl 2-[({2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]hydrazino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4114002.png)

![N-(2,4-dimethylphenyl)-2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B4114030.png)

